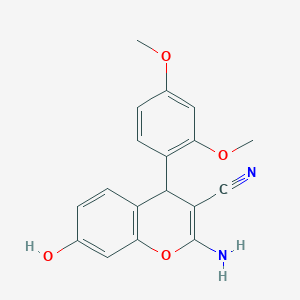![molecular formula C14H16N4O B11051062 2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11051062.png)
2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a quinoline derivative with 3-hydroxypropylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidines with 3-amino-2-hydroxypropyl substituents: These compounds share a similar structural motif and have been studied for their antiviral and anticancer activities.
1-(Oxyran-2-ylmethyl)-1H-indole-3-carbaldehyde derivatives: These compounds contain an indole core and are known for their biological activities, including anti-inflammatory and antiviral properties.
Uniqueness: 2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is unique due to its specific quinoline core structure and the presence of both hydroxypropyl and amino groups. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(3-hydroxypropylamino)-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile |
InChI |
InChI=1S/C14H16N4O/c15-8-11-10-4-1-2-5-13(10)18-14(12(11)9-16)17-6-3-7-19/h19H,1-7H2,(H,17,18) |
InChI Key |
FPVABYIRCRPOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)NCCCO)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-](/img/structure/B11050990.png)
![4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11050993.png)
![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide](/img/structure/B11050996.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051001.png)
![N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide](/img/structure/B11051009.png)
![1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11051015.png)

![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11051023.png)
![N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide](/img/structure/B11051026.png)
![1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B11051029.png)
![N-{1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide](/img/structure/B11051033.png)
![1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11051040.png)
![5-(2-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11051051.png)
